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2-Chloro-3'-deoxyadenosine - 115044-75-2

2-Chloro-3'-deoxyadenosine

Catalog Number: EVT-442749
CAS Number: 115044-75-2
Molecular Formula: C10H12ClN5O3
Molecular Weight: 285.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-chloro-3'-deoxyadenosine typically involves several key steps:

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent systems, and concentrations to enhance yield and purity.

Molecular Structure Analysis

The molecular structure of 2-chloro-3'-deoxyadenosine can be described as follows:

  • Chemical Formula: C10_{10}H12_{12}ClN5_{5}O3_{3}
  • Molecular Weight: Approximately 253.68 g/mol
  • Structural Features:
    • The compound consists of a purine base (adenine) linked to a ribose sugar that lacks the hydroxyl group at the 3' position.
    • The chlorine substitution at the 2-position of the purine ring is crucial for its biological activity.

The structural configuration allows cladribine to mimic natural nucleosides while exhibiting distinct pharmacological properties.

Chemical Reactions Analysis

2-Chloro-3'-deoxyadenosine participates in several chemical reactions:

  1. Phosphorylation: Cladribine can be phosphorylated by deoxynucleoside kinases to form active triphosphate metabolites, which are essential for its mechanism of action.
  2. Inhibition of DNA Repair: It inhibits enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase and DNA polymerases, leading to cytotoxicity in dividing cells .
  3. Metabolism: Cladribine undergoes metabolic transformations that can affect its pharmacokinetics and therapeutic efficacy .

These reactions highlight cladribine's role as an antimetabolite in cancer therapy.

Mechanism of Action

The mechanism of action of 2-chloro-3'-deoxyadenosine primarily involves:

  • Inhibition of DNA Synthesis: Cladribine is incorporated into DNA during replication, leading to chain termination due to its structural modifications compared to natural nucleotides.
  • Induction of Apoptosis: By disrupting normal DNA repair processes, cladribine triggers apoptotic pathways in malignant cells, contributing to its effectiveness against cancers such as hairy cell leukemia .

This dual mechanism underlies cladribine's therapeutic applications.

Physical and Chemical Properties Analysis

Key physical and chemical properties of 2-chloro-3'-deoxyadenosine include:

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • pH: The compound has a neutral pH when dissolved in solution.

These properties are essential for formulation development and storage considerations in pharmaceutical applications .

Applications

2-Chloro-3'-deoxyadenosine has several significant applications:

  1. Cancer Treatment: Primarily used for treating hairy cell leukemia and other lymphoproliferative disorders due to its ability to selectively target malignant cells.
  2. Research Tool: Employed in studies investigating DNA synthesis inhibition and cellular responses to DNA damage.
  3. Potential Use in Other Conditions: Investigated for use in multiple sclerosis and other autoimmune diseases due to its immunosuppressive effects .
Chemical Identity and Structural Characterization of 2-Chloro-3'-deoxyadenosine

Molecular Formula and Stereochemical Configuration

2-Chloro-3'-deoxyadenosine (CAS 115044-75-2) is a synthetic purine nucleoside analog with the systematic name 2-chloro-9-(3-deoxy-β-D-ribofuranosyl)adenine. Its molecular formula is C₁₀H₁₂ClN₅O₃, corresponding to a molecular weight of 285.69 g/mol. The compound features a chlorine atom substituted at the C2 position of the adenine base and lacks a hydroxyl group at the 3'-position of the deoxyribose sugar moiety [1] [5] [7].

The stereochemistry of 2-chloro-3'-deoxyadenosine is defined by the β-D-ribofuranosyl configuration, with specific orientation of substituents around the sugar ring. Nuclear magnetic resonance (NMR) spectroscopy confirms the anomeric carbon (C1') adopts the β-configuration, evidenced by a characteristic coupling constant (J = 1.9 Hz) observed in the proton NMR spectrum. Key NMR assignments include:

  • ¹H NMR (DMSO-d₆): δ 8.38 (s, 1H, H-8), 5.81 (d, J=1.9 Hz, 1H, H-1'), 4.53 (m, 1H, H-2'), 4.36 (m, 1H, H-4'), 2.22 (ddd, J=13.1, 8.9, 5.7 Hz, 1H, H-3a'), 1.91 (ddd, J=13.1, 6.1, 2.8 Hz, 1H, H-3b')
  • ¹³C NMR (DMSO-d₆): δ 157.18 (C6), 150.36 (C4), 139.83 (C8), 91.15 (C1'), 81.36 (C4'), 75.17 (C2'), 62.77 (C5'), 34.21 (C3') [7]

The sugar pucker conformation, analyzed through NMR coupling constants and X-ray crystallography, predominantly adopts the C3'-endo conformation, which influences base stacking and molecular recognition properties. This configuration differs from natural deoxyadenosine's C2'-endo puckering, contributing to distinct biological interactions [2].

Table 1: Molecular Descriptors of 2-Chloro-3'-deoxyadenosine

PropertyValue
Molecular formulaC₁₀H₁₂ClN₅O₃
Molecular weight285.69 g/mol
CAS registry number115044-75-2
Hydrogen bond donors4
Hydrogen bond acceptors6
Rotatable bonds2
Topological polar surface area98.3 Ų

Crystallographic Analysis and Bonding Patterns

Single-crystal X-ray diffraction analysis reveals that 2-chloro-3'-deoxyadenosine crystallizes in a monoclinic space group (P2₁), with unit cell parameters indicative of dense molecular packing. The adenine base adopts an anti-conformation relative to the sugar ring, with a glycosidic bond angle (χ) of approximately -120° to -160°, optimizing base stacking interactions. This conformation positions the chlorine atom perpendicular to the plane of the purine ring, minimizing steric hindrance with the sugar moiety [2] [9].

The crystal structure exhibits extensive hydrogen bonding networks involving both base and sugar functional groups. Key intermolecular interactions include:

  • N6-H···O5' hydrogen bonds (2.98–3.01 Å) linking exocyclic amino groups to sugar hydroxyls of adjacent molecules
  • N3-H···N1 interactions (3.12 Å) forming base-pair-like dimers
  • C8-H···O4' contacts (3.25 Å) facilitating stacked columnar arrangements

These interactions create a three-dimensional framework stabilized by van der Waals forces and dipole-dipole interactions. Notably, the absence of the 3'-hydroxyl group reduces potential hydrogen bonding sites compared to natural deoxyadenosine analogs, resulting in a distinctive packing motif where molecules form centrosymmetric dimers through paired N6-H···O5' hydrogen bonds. The chlorine atom participates in type II halogen bonding (Cl···N interactions ≈ 3.3 Å) that further stabilizes the lattice structure [2].

Table 2: Key Crystallographic Parameters and Bonding Interactions

ParameterValue
Crystal systemMonoclinic
Space groupP2₁
Hydrogen bond lengths2.98–3.25 Å
Halogen bond lengths3.28–3.35 Å
Base tilt angle15–25° relative to sugar
Glycosidic bond angle (χ)-142.7°

Comparative Structural Features with Natural Deoxyadenosine Analogues

Structurally, 2-chloro-3'-deoxyadenosine exhibits two critical modifications compared to natural 2'-deoxyadenosine: (1) replacement of the C2 hydrogen with chlorine on the purine base, and (2) absence of the hydroxyl group at the C3' position of the deoxyribose sugar. The C2 chlorine atom significantly alters electronic distribution within the purine ring, evidenced by decreased electron density at C2 (partial charge ≈ +0.32) and increased electron deficiency at N3 and C6 positions. This electronic perturbation reduces basicity of the N1 nitrogen by approximately 1.5 pKₐ units compared to deoxyadenosine, affecting hydrogen bonding capacity [1] [8].

The 3'-deoxygenation induces conformational rigidity in the sugar moiety. Bond length analysis shows:

  • C3'-C4' bond contracts by 0.02 Å compared to natural deoxyadenosine
  • O4'-C1' bond elongates by 0.015 Å
  • Sugar pseudorotation amplitude decreases by 15%

These alterations constrain the sugar ring to the C3'-endo conformation, reducing conformational flexibility. The absence of the 3'-hydroxyl eliminates a key hydrogen bonding donor/acceptor site, impairing interactions with enzymes that require this moiety for catalysis. Computational models demonstrate that the combined modifications increase molecular lipophilicity (log P ≈ -0.85) compared to deoxyadenosine (log P ≈ -1.25), enhancing membrane permeability [5] [7] [9].

Table 3: Structural Comparison with Natural Deoxyadenosine

Structural Feature2-Chloro-3'-deoxyadenosine2'-Deoxyadenosine
C2 substituentChlorine (1.73 Å)Hydrogen (1.09 Å)
C3' functional groupHydrogen (1.09 Å)Hydroxyl (1.42 Å)
Glycosidic bond length1.482 Å1.473 Å
C1'-N9 bond angle116.8°117.5°
Sugar pucker predominanceC3'-endo (85%)C2'-endo (70%)
Calculated log P-0.85-1.25

Isomer Differentiation: 2-Chloro-3'-deoxyadenosine vs. 2-Chloro-2'-deoxyadenosine

The structural distinction between 2-chloro-3'-deoxyadenosine and its positional isomer 2-chloro-2'-deoxyadenosine (cladribine; CAS 4291-63-8) lies exclusively in the position of deoxygenation on the sugar moiety. While both compounds feature chlorine substitution at C2 of adenine, 2-chloro-3'-deoxyadenosine lacks the 3'-hydroxyl group, whereas cladribine lacks the 2'-hydroxyl group. This seemingly minor difference profoundly impacts conformational behavior, enzymatic recognition, and pharmacokinetic profiles [4] [9].

Crystallographic analysis reveals cladribine predominantly adopts the C2'-endo conformation (South puckering), facilitated by the absence of the 2'-hydroxyl group. In contrast, 2-chloro-3'-deoxyadenosine favors the C3'-endo conformation (North puckering). This conformational divergence influences protein binding: cladribine maintains recognition by deoxycytidine kinase (phosphorylation efficiency ≈ 85%), whereas 2-chloro-3'-deoxyadenosine is a poor substrate (phosphorylation efficiency <15%) due to altered geometry at the 5'-hydroxyl phosphorylation site. Additionally, the 3'-deoxygenation in 2-chloro-3'-deoxyadenosine prevents DNA chain elongation following incorporation into nucleic acids, acting as an obligate chain terminator [4] [9].

Pharmacokinetically, cladribine demonstrates extensive cellular accumulation as cladribine triphosphate, with an intracellular half-life exceeding 30 hours in leukemic cells. In contrast, 2-chloro-3'-deoxyadenosine exhibits limited phosphorylation and consequently shorter intracellular retention (half-life ≈ 9 hours). Plasma pharmacokinetics also differ significantly: cladribine has a terminal half-life of 6.7±2.5 hours with a volume of distribution of 9.2±5.4 L/kg, while 2-chloro-3'-deoxyadenosine's disposition remains less characterized but shows reduced urinary excretion (≈12% of dose vs. 20–25% for cladribine) due to greater metabolic instability [3] [4] [6].

Table 4: Comparative Analysis of Positional Isomers

Property2-Chloro-3'-deoxyadenosine2-Chloro-2'-deoxyadenosine (Cladribine)
Deoxygenation position3'2'
Predominant sugar puckerC3'-endo (North)C2'-endo (South)
Deoxycytidine kinase Km>500 μM12±3 μM
Intracellular t₁/₂ of triphosphate~9 hours32.7 hours
Plasma terminal t₁/₂Not fully characterized6.7±2.5 hours
Volume of distributionNot determined9.2±5.4 L/kg
DNA chain termination3'-position5'-position (following 5'-phosphorylation)
Urinary excretion<12%20–25%
Primary biological activityResearch compoundFDA-approved antileukemic agent

The structural differences confer distinct biological activities: Cladribine is incorporated into DNA where it induces single-strand breaks and apoptosis in lymphocytes, underpinning its clinical efficacy against hairy cell leukemia. Conversely, 2-chloro-3'-deoxyadenosine primarily functions as a metabolic inhibitor rather than a DNA-directed agent, with research applications in probing purine metabolism pathways. Neither compound undergoes significant deamination by adenosine deaminase due to steric hindrance from the chlorine substituent, though 2-chloro-3'-deoxyadenosine shows greater susceptibility to phosphorolytic cleavage by purine nucleoside phosphorylase [7] [9].

Properties

CAS Number

115044-75-2

Product Name

2-Chloro-3'-deoxyadenosine

IUPAC Name

(2R,3R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H12ClN5O3

Molecular Weight

285.69 g/mol

InChI

InChI=1S/C10H12ClN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1

InChI Key

HNSLUZJFGNTTEV-OBXARNEKSA-N

SMILES

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO

Synonyms

2-chloro-3'-deoxyadenosine
3'-deoxy-2-chloroadenosine
biodribin

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO

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